(2S,16S,21R)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene
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Overview
Description
(4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine is a complex organic compound with a unique structure that includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, (4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine is investigated for its potential therapeutic properties. It may have applications as an anti-cancer agent, anti-inflammatory compound, or in the treatment of neurological disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine include other fused ring systems with indole and naphthyridine moieties. Examples include:
- Indolo[2,3-b]quinoline
- Pyrido[3,4-b]indole
- Naphtho[2,3-b]pyridine
Uniqueness
What sets (4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridine apart is its specific stereochemistry and the presence of the ethano bridge, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H25N3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2S,16S,21R)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene |
InChI |
InChI=1S/C20H25N3/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2/t14-,15?,17?,18-,20+/m1/s1 |
InChI Key |
SBGPASZOVGSOFJ-AFNOLGPFSA-N |
SMILES |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |
Isomeric SMILES |
C1C[C@H]2[C@H](C3CCC2N4[C@@H]3C5=C(CC4)C6=CC=CC=C6N5)NC1 |
Canonical SMILES |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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